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Compound of Interest

Compound Name:
4-Nitro-3-(trifluoromethyl)-1H-

pyrazole-5-carboxylic acid

Cat. No.: B1318984 Get Quote

An In-Depth Technical Guide to the Physicochemical Properties of 4-Nitro-3-
(trifluoromethyl)-1H-pyrazole-5-carboxylic Acid

Executive Summary
4-Nitro-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid is a highly functionalized

heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its

classification as a "Protein Degrader Building Block" suggests its utility in the synthesis of novel

therapeutics, particularly in the burgeoning field of targeted protein degradation.[1] This guide

provides a comprehensive analysis of its core physical and chemical properties, offering

researchers and drug development professionals the foundational knowledge required for its

effective handling, characterization, and application. The molecule's unique combination of a

pyrazole core, a carboxylic acid, a nitro group, and a trifluoromethyl group imparts distinct

electronic and steric characteristics that govern its behavior. This document synthesizes

available data, both computed and experimental, to present a holistic view of its molecular

identity, physicochemical parameters, and analytical characterization profile.

Molecular Identity and Structure
The structural architecture of 4-Nitro-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid is

key to its reactivity and physical properties. The pyrazole ring is a five-membered aromatic

heterocycle with two adjacent nitrogen atoms. This core is substituted with three powerful

electron-withdrawing groups: a nitro group (-NO₂), a trifluoromethyl group (-CF₃), and a
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carboxylic acid group (-COOH). This substitution pattern profoundly influences the molecule's

acidity, polarity, and potential for intermolecular interactions.

Identifier Value Source

IUPAC Name
4-nitro-3-(trifluoromethyl)-1H-

pyrazole-5-carboxylic acid
PubChem[2]

CAS Number 1322805-15-1 CP Lab Safety[1]

Molecular Formula C₅H₂F₃N₃O₄ PubChem[2]

Molecular Weight 225.08 g/mol PubChem[2]

Canonical SMILES
C1(=C(NN=C1C(=O)O)C(F)

(F)F)--INVALID-LINK--[O-]
PubChem[2]

Summary of Physicochemical Properties
The following table summarizes the key physical and chemical properties of the title compound.

It is critical to distinguish between computationally predicted values and those determined

experimentally. Predicted values provide excellent estimations for logistical and experimental

design but should be confirmed where possible.
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Property Value Type Source

Molecular Weight 225.08 g/mol Computed PubChem[2]

Boiling Point
450.7 ± 45.0 °C at 760

mmHg
Predicted Chemsrc[3]

Density 1.9 ± 0.1 g/cm³ Predicted Chemsrc[3]

XLogP3 0.8 Computed PubChem[2]

Polar Surface Area

(PSA)
112 Å² Computed PubChem[2]

Hydrogen Bond

Donors
2 Computed PubChem[2]

Hydrogen Bond

Acceptors
6 Computed PubChem[2]

Purity (Commercial) ≥97% Experimental CP Lab Safety[1]

Storage Conditions Room temperature Experimental CP Lab Safety[1]

Detailed Analysis of Physical Properties
Acidity and the Influence of Electron-Withdrawing
Groups
While a specific experimental pKa value is not readily available in the cited literature, a

qualitative analysis of the molecular structure allows for a strong, expert inference. The

carboxylic acid moiety is attached to a pyrazole ring that is heavily substituted with electron-

withdrawing groups (EWGs). The combined inductive and resonance effects of the nitro (-NO₂)

and trifluoromethyl (-CF₃) groups, as well as the electronegative pyrazole ring itself, powerfully

stabilize the conjugate base (carboxylate anion) formed upon deprotonation. This stabilization

significantly increases the acidity of the carboxylic proton, leading to a predicted low pKa value,

characteristic of a relatively strong organic acid.
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Caption: Influence of electron-withdrawing groups on the acidity of the title compound.

Lipophilicity and Solubility
The octanol-water partition coefficient is a critical parameter in drug development, indicating the

lipophilicity of a compound. The computed XLogP3 value for this molecule is 0.8.[2] This

relatively low value suggests a moderate degree of lipophilicity, indicating that the molecule

possesses a balance of hydrophilic and hydrophobic character. The presence of polar groups

capable of hydrogen bonding (carboxylic acid, N-H of the pyrazole, nitro group) enhances its

interaction with aqueous media. This balance is often desirable in drug candidates, as it can

facilitate both sufficient aqueous solubility for formulation and adequate lipid membrane

permeability to reach intracellular targets.

Thermal Properties and Physical State
The compound is supplied as a solid with recommended storage at room temperature,

indicating reasonable thermal stability under standard laboratory conditions.[1] While an

experimental melting point is not available, the high predicted boiling point of 450.7 °C

suggests that strong intermolecular forces are present.[3] These forces likely include hydrogen

bonding from the carboxylic acid and pyrazole N-H protons, as well as strong dipole-dipole

interactions originating from the highly polar nitro and trifluoromethyl groups.
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Standard Analytical Characterization Workflows
Confirmation of the identity and purity of 4-Nitro-3-(trifluoromethyl)-1H-pyrazole-5-
carboxylic acid relies on a standard suite of analytical techniques. The causality behind this

multi-faceted approach is the principle of orthogonal validation, where different methods

provide complementary information to build a complete and trustworthy profile of the

compound.

Experimental Protocol: A Self-Validating System
Mass Spectrometry (MS):

Objective: To confirm the molecular weight and elemental composition.

Methodology: High-resolution mass spectrometry (HRMS), typically using electrospray

ionization (ESI) in negative mode to easily deprotonate the acidic proton.

Expected Result: A prominent ion peak corresponding to the [M-H]⁻ anion at an m/z of

approximately 224.0, consistent with the molecular formula C₅HF₃N₃O₄⁻. The exact mass

measurement from HRMS should align with the theoretical value (224.9997) within a

narrow tolerance (e.g., < 5 ppm).[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

Objective: To elucidate the precise molecular structure by probing the chemical

environment of each nucleus.

Methodology: The sample is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆ or

Methanol-d₄) and analyzed using ¹H, ¹³C, and ¹⁹F NMR.

Expected Results:

¹H NMR: Two broad, exchangeable singlets are expected: one for the carboxylic acid

proton (-COOH) at a downfield chemical shift (>10 ppm) and one for the pyrazole N-H

proton.

¹³C NMR: Signals corresponding to the five unique carbon atoms, including the carboxyl

carbon, the quaternary carbons of the pyrazole ring, and the carbon of the
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trifluoromethyl group (observed as a quartet due to C-F coupling).

¹⁹F NMR: A singlet corresponding to the three equivalent fluorine atoms of the -CF₃

group.

Infrared (IR) Spectroscopy:

Objective: To identify the key functional groups present in the molecule.

Methodology: Analysis of the neat solid using an attenuated total reflectance (ATR)

accessory.

Expected Results: Characteristic absorption bands including a broad O-H stretch (~2500-

3300 cm⁻¹), a C=O stretch (~1700 cm⁻¹), asymmetric and symmetric N-O stretches for the

nitro group (~1550 and ~1350 cm⁻¹), and strong C-F stretches (~1100-1300 cm⁻¹).
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Caption: A typical workflow for the analytical characterization of the title compound.

Conclusion: Implications for Scientific Application
The physicochemical properties of 4-Nitro-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid
define its role as a versatile and potent building block in modern chemistry. Its high degree of

functionalization, significant acidity, and balanced lipophilicity make it an attractive starting

material for constructing more complex molecules, particularly in the synthesis of PROTACs

and other targeted protein degraders.[1] The strong electron-withdrawing nature of its
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substituents can be leveraged to tune the electronic properties of target molecules and to serve

as a handle for diverse chemical transformations. Researchers and drug development

professionals can utilize the data and protocols within this guide to confidently incorporate this

compound into their synthetic and screening workflows, accelerating the discovery of new

chemical entities.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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